molecular formula C22H20N2O B8550634 4-(4-Hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile CAS No. 870889-06-8

4-(4-Hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile

Cat. No. B8550634
CAS RN: 870889-06-8
M. Wt: 328.4 g/mol
InChI Key: JJWMPXVNTFRSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C22H20N2O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

870889-06-8

Product Name

4-(4-Hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

4-(4-hydroxy-4-phenylpiperidin-1-yl)naphthalene-1-carbonitrile

InChI

InChI=1S/C22H20N2O/c23-16-17-10-11-21(20-9-5-4-8-19(17)20)24-14-12-22(25,13-15-24)18-6-2-1-3-7-18/h1-11,25H,12-15H2

InChI Key

JJWMPXVNTFRSRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C3=CC=C(C4=CC=CC=C43)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) was dissolved in pyridine (1 mL). 4-Hydroxy-4-phenylpiperidine (83 mg, 0.467 mmol) was added and the reaction mixture was shaken at 110° C. for 3 days in a sealed vial. The reaction mixture was concentrated and re-suspended in 2 M HCl (1 mL). The product mixture was extracted with ethyl acetate (2×1 mL), and the combined organic phases were concentrated. The residue was purified by preparative reversed phase HPLC to give the title compound (14 mg, 36% yield) as a white solid.
Quantity
20 mg
Type
reactant
Reaction Step One
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1 mL
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83 mg
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reactant
Reaction Step Two
Yield
36%

Synthesis routes and methods II

Procedure details

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